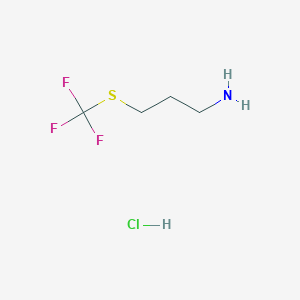

3-(Trifluoromethylthio)propylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethylthiolated compounds has been extensively studied. One common method involves the use of copper complexes as the fluoride sources . Compared with ordinary fluoride reagents, the reaction systems of copper trifluoromethyl or trifluoromethylthio complexes are relatively simple and easy to operate . In most cases, the trifluoromethylated or trifluoromethylthiolated products were obtained in moderate to excellent yields .Chemical Reactions Analysis

The trifluoromethylthiolation process can go through different pathways in which copper trifluoromethyl or trifluoromethylthio complexes can act as a nucleophile, electrophile, or radical . The trifluoromethylthio radical can be conveniently accessed by mixing AgSCF3 and M2S2O8 (Na, K, NH4, etc.) together in polar solvents such as MeCN, DMSO, and DMF .Aplicaciones Científicas De Investigación

The trifluoromethylthio group (CF3S-) is a significant structural motif in pharmaceuticals, agrochemicals, and materials science due to its high lipophilicity and strong electron-withdrawing properties. These characteristics enhance cell-membrane permeability and chemical stability of drug molecules. Traditional methods for trifluoromethylthiolation involve challenging conditions, but recent developments have introduced more efficient electrophilic reagents for late-stage trifluoromethylthiolation, simplifying the incorporation of this group into drug molecules (Shao et al., 2015).

Advances in Trifluoromethylthiolation Methods

The palladium-catalyzed trifluoromethylation technique has been refined to allow for the addition of trifluoromethyl groups to a broad range of aryl substrates under mild conditions. This method tolerates various functional groups, making it suitable for late-stage modifications of complex molecules (Cho et al., 2010). Additionally, oxidative trifluoromethylation using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source has expanded the scope of trifluoromethylation reactions, demonstrating versatility in constructing carbon-CF3 bonds across various substrates (Chu & Qing, 2014).

Electrophilic Reagents for Trifluoromethylthiolation

The development of electrophilic trifluoromethylthiolating reagents has opened new avenues for introducing the trifluoromethylthio group into molecules, enhancing their pharmacokinetic and physicochemical properties. These reagents offer a direct approach to trifluoromethylthiolation, providing a straightforward method for incorporating this valuable group into target molecules (Zhang et al., 2017).

Trifluoromethylthio Carbonyl Compounds in Medicinal Chemistry

The trifluoromethylthio group is increasingly used in medicinal chemistry to modulate the properties of drugs. Despite its potential, methods for synthesizing α-SCF3-substituted carbonyl compounds are limited. Recent research has focused on developing radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents to synthesize these compounds efficiently, highlighting the need for more catalytic and stereoselective methodologies (Rossi et al., 2018).

Practical Application in Synthesis

A practical synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one demonstrated the use of AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ. This method operates under mild conditions, showcasing the utility of trifluoromethylthiolation in organic synthesis (Xiang & Yang, 2014).

Propiedades

IUPAC Name |

3-(trifluoromethylsulfanyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NS.ClH/c5-4(6,7)9-3-1-2-8;/h1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIDCCMPHQHIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)propylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)

![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)